4-Hydroxy-7-methoxyquinoline-3-carboxylic acid (CAS 28027-17-0), also known by its tautomeric name 7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is a highly functionalized quinoline intermediate critical for the commercial synthesis of complex active pharmaceutical ingredients (APIs) [1]. Featuring a C3-carboxylic acid, a C4-hydroxyl/oxo group, and a C7-methoxy ether, this compound serves as the foundational scaffold for synthesizing Selective Estrogen Receptor Degraders (SERDs) and HIV-1 integrase inhibitors like Elvitegravir [2]. In industrial procurement and process chemistry, it is prized for its pre-installed 7-methoxy group, which electronically activates the quinoline ring for highly regioselective downstream functionalization, particularly at the C6 position, streamlining large-scale manufacturing routes [3].
Substituting 4-hydroxy-7-methoxyquinoline-3-carboxylic acid with its un-methoxylated analog (4-hydroxyquinoline-3-carboxylic acid) or positional isomers fundamentally disrupts both the synthetic pathway and the final API efficacy [1]. The C7-methoxy group is not merely a passive structural feature; it acts as a strong electron-donating group that directs electrophilic aromatic substitution exclusively to the C6 position, a critical step in SERD and integrase inhibitor manufacturing [2]. Attempting to use the un-methoxylated core results in complex, multi-positional halogenation mixtures that require unviable chromatographic separation at scale. Furthermore, procuring the ethyl ester precursor (ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate) instead of the free acid requires an additional saponification step, introducing unnecessary yield losses, pH-dependent precipitation challenges, and increased solvent waste during commercial API production .
In the synthesis of Selective Estrogen Receptor Degraders (SERDs), the 7-methoxy group of 4-hydroxy-7-methoxyquinoline-3-carboxylic acid is essential for directing C6-halogenation. Patent literature demonstrates that direct iodination of this specific compound with iodine and K3PO4 yields the 6-iodo intermediate at a 72.1% isolated yield in a single step [1]. In contrast, attempting similar halogenation on the un-methoxylated 4-hydroxyquinoline-3-carboxylic acid results in poor regioselectivity and complex isomer mixtures, requiring extensive purification that is unviable for commercial scale-up.
| Evidence Dimension | Regioselective C6-Iodination Yield |
| Target Compound Data | 72.1% isolated yield of the 6-iodo intermediate (single step) |
| Comparator Or Baseline | Un-methoxylated 4-hydroxyquinoline-3-carboxylic acid (yields complex multi-positional halogenation mixtures) |
| Quantified Difference | >70% single-isomer yield vs. unviable mixed isomers |
| Conditions | Reaction with I2 and K3PO4 in acetonitrile (ACN) at 50°C for 16 hours |
Procuring the 7-methoxy acid ensures high-yielding, regioselective halogenation, eliminating costly downstream purification steps in SERD API manufacturing.
Industrial buyers often evaluate whether to procure the free acid (CAS 28027-17-0) or its ethyl ester precursor (CAS 63463-15-0). Starting with the ethyl ester requires a base-catalyzed saponification step (e.g., NaOH in ethanol/water) followed by precise pH adjustment to precipitate the acid, which typically incurs an 8% yield loss (max step yield ~92%) and extends processing time by at least 3 hours . Procuring the pre-hydrolyzed 4-hydroxy-7-methoxyquinoline-3-carboxylic acid directly bypasses this bottleneck, increasing overall throughput and reducing aqueous waste streams in the plant.
| Evidence Dimension | Synthetic Step Reduction & Yield Retention |
| Target Compound Data | 0% yield loss (ready for direct C6-functionalization or coupling) |
| Comparator Or Baseline | Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate (requires hydrolysis, ~92% step yield) |
| Quantified Difference | Elimination of 1 synthetic step and prevention of ~8% yield loss |
| Conditions | Standard industrial saponification (NaOH/EtOH, reflux 3h, pH adjustment to 4) |
Purchasing the free acid directly streamlines the manufacturing route, saving reactor time and improving the overall atom economy of the API synthesis.
The 7-methoxy substitution is critical for the pharmacological activity of downstream APIs, such as HIV-1 integrase inhibitors. The 7-methoxy group occupies a specific hydrophobic pocket in the integrase enzyme, allowing APIs derived from this core to exhibit sub-nanomolar potency (e.g., EC50 of 0.21 nM for Elvitegravir) [1]. Substituting the starting material with a des-methoxy core produces APIs that fail to achieve this precise steric and electronic fit, resulting in a multi-fold drop in target binding affinity and rendering the final drug ineffective.
| Evidence Dimension | Downstream API Potency (Integrase Inhibition) |
| Target Compound Data | EC50 = 0.21 nM (for APIs derived from the 7-methoxy core) |
| Comparator Or Baseline | Des-methoxy or alternative positional isomers (loss of critical binding pocket interactions) |
| Quantified Difference | Sub-nanomolar efficacy strictly dependent on the 7-methoxy presence |
| Conditions | HIV-1 integrase strand transfer activity enzymatic assay (10 min incubation) |
The 7-methoxy group is a non-negotiable structural requirement for the efficacy of the final integrase inhibitor, making this specific starting material irreplaceable.
Ideal as the primary starting material for regioselective C6-halogenation and subsequent cross-coupling reactions to build advanced SERD APIs for breast cancer therapies[1].
Serves as the required structural core for synthesizing Elvitegravir and next-generation quinolone-based integrase strand transfer inhibitors (INSTIs), where the 7-methoxy group is critical for target binding [2].
Utilized as a highly functionalized scaffold in medicinal chemistry to explore new fluoroquinolone analogs, leveraging the 7-methoxy substitution to potentially bypass specific bacterial efflux pumps [3].